4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide
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Overview
Description
4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide is a chemical compound with the molecular formula C10H12ClN3O and a molecular weight of 225.68 g/mol. This compound belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter regulation . This inhibition can lead to various pharmacological effects, including antidepressant and anxiolytic activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- 2,3-Dimethoxybenzamide
Uniqueness
4-chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
308239-37-4 |
---|---|
Molecular Formula |
C10H12ClN3O |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-chloro-N-(dimethylaminomethylideneamino)benzamide |
InChI |
InChI=1S/C10H12ClN3O/c1-14(2)7-12-13-10(15)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,13,15) |
InChI Key |
WMRZQKCVTKPZEO-UHFFFAOYSA-N |
SMILES |
CN(C)C=NNC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CN(C)C=NNC(=O)C1=CC=C(C=C1)Cl |
solubility |
not available |
Origin of Product |
United States |
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